1-Benzyl-4-(phenylsulfonyl)piperazine

Blood–brain barrier Rac1 inhibitor Pharmacokinetics

1-Benzyl-4-(phenylsulfonyl)piperazine (also designated JKF-034) is a disubstituted piperazine derivative in which the N1 position bears a benzyl group and the N4 position carries a phenylsulfonyl moiety. This scaffold places the compound at the intersection of two well-characterized pharmacophore families: sigma receptor ligands and small-molecule Rac1 GTPase inhibitors.

Molecular Formula C17H20N2O2S
Molecular Weight 316.42
CAS No. 107785-25-1
Cat. No. B2433207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(phenylsulfonyl)piperazine
CAS107785-25-1
Molecular FormulaC17H20N2O2S
Molecular Weight316.42
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H20N2O2S/c20-22(21,17-9-5-2-6-10-17)19-13-11-18(12-14-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2
InChIKeyBLBMBKATZISMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1): Key Compound Identity for Procurement-Sensitive Research


1-Benzyl-4-(phenylsulfonyl)piperazine (also designated JKF-034) is a disubstituted piperazine derivative in which the N1 position bears a benzyl group and the N4 position carries a phenylsulfonyl moiety. This scaffold places the compound at the intersection of two well-characterized pharmacophore families: sigma receptor ligands and small-molecule Rac1 GTPase inhibitors [1][2]. Unlike generic piperazine building blocks, this compound exhibits a combination of blood–brain barrier permeability and in vivo activity that has directed its use toward AD-related memory-rescue studies [2].

Why 1-Benzyl-4-(phenylsulfonyl)piperazine Cannot Be Replaced by Generic Piperazines or Simple Rac1 Inhibitors


Substitution with other piperazine derivatives or Rac1 inhibitors such as NSC23766 or EHop-016 is not quantitatively interchangeable. The benzyl/phenylsulfonyl disubstitution pattern on the piperazine core is critical for brain exposure: JKF-034 displays a Papp of 57.33 × 10⁻⁶ cm/s in an in vitro BBB model, approximately 7.2‑fold higher than the co‑identified Rac1 inhibitor CS7171 [1]. Furthermore, its in vivo metabolic half‑life (T½) of 9.19 h is nearly 10‑fold longer than that of CS7171 (0.94 h), making it the more suitable candidate for sustained target engagement in AD models [1]. These differences are not generalizable across the piperazine class; they arise from specific substitution that simultaneously modulates passive permeability and metabolic stability.

Quantitative Differentiation Evidence for 1-Benzyl-4-(phenylsulfonyl)piperazine Versus Closest Analogs and In‑Class Alternatives


BBB Permeability Advantage Over the Co‑identified Rac1 Inhibitor CS7171

In a direct comparative in vitro blood–brain barrier (BBB) permeability assay, 1‑benzyl‑4‑(phenylsulfonyl)piperazine (JKF‑034) demonstrated a 7.2‑fold higher apparent permeability coefficient (Papp) than the structurally distinct Rac1 inhibitor CS7171 [1]. This provides a quantifiable selection criterion for CNS‑targeted Rac1 programs.

Blood–brain barrier Rac1 inhibitor Pharmacokinetics

10‑Fold Longer Metabolic Half‑life Over In‑Class Alternative CS7171

In a head‑to‑head oral pharmacokinetic study, 1‑benzyl‑4‑(phenylsulfonyl)piperazine exhibited a metabolic half‑life (T½) of 9.19 h, approximately 10‑fold longer than the T½ of 0.94 h observed for CS7171 [1]. This directly impacts dosing frequency and sustained target coverage in chronic AD models.

Metabolic stability Pharmacokinetics Rac1 inhibitor

Oral Bioavailability and CNS Target Engagement Differentiate from Inactive Analog CS7170

Among three compounds evaluated in the same screening cascade, JKF‑034 (oral bioavailability F = 19.3%) and CS7171 (F = 28.2%) both inhibited hippocampal Rac1 activity and rescued learning deficits in 8‑month‑old APP/PS1 mice, while the structural analog CS7170 showed no in‑vivo efficacy [1]. This shows that within a closely related chemical series, the specific sulfonamide substitution pattern determines functional activity.

Oral bioavailability Target engagement Alzheimer's disease

Sigma‑1 Receptor Affinity of the 4‑Benzyl‑1‑sulfonylpiperazine Scaffold Versus Closest C‑chain Analogs

Within a series of 4,4‑disubstituted arylalkyl/arylalkylsulfonyl piperazines and piperidines evaluated for sigma‑1 (σ1) and sigma‑2 (σ2) binding, analogs bearing a one‑carbon linker (n = 1) between the sulfonyl group and the terminal aromatic ring demonstrated optimal σ1 affinity compared to n = 0 or n = 2 homologs [1]. 1‑Benzyl‑4‑(phenylsulfonyl)piperazine corresponds to the n = 0 subset; this structural comparison establishes that the compound occupies a defined position on the σ1 affinity–selectivity SAR landscape.

Sigma receptor Structure–activity relationship Piperazine ligands

Where 1-Benzyl-4-(phenylsulfonyl)piperazine Outperforms Alternatives: Evidence‑Backed Application Scenarios


Rac1‑Dependent Memory Rescue in Alzheimer’s Disease Transgenic Models

In APP/PS1 transgenic mice, oral administration of JKF‑034 (40 mg/kg) significantly reduced hippocampal Rac1‑GTP levels and mitigated learning deficits in the Morris water maze [1]. The compound’s 7.2‑fold superior BBB permeability and 10‑fold longer half‑life over CS7171 [1] make it the compound of choice for chronic oral dosing protocols that require sustained brain Rac1 inhibition without the need for frequent re‑dosing.

Comparative Pharmacokinetic and BBB Transport Assays in CNS Drug Discovery

The published head‑to‑head in vitro BBB Papp values (JKF‑034: 57.33 × 10⁻⁶ cm/s vs. CS7171: 7.91 × 10⁻⁶ cm/s) [1] establish JKF‑034 as a high‑permeability benchmark for the (phenylsulfonyl)piperazine class. Procurement of JKF‑034 enables in‑house assay development and interspecies scaling studies, where its well‑characterized PK profile (Tmax = 0.5 h, T½ = 9.19 h, F = 19.3%) [1] can serve as a reference standard for evaluating novel Rac1 inhibitor candidates.

Sigma‑1 Receptor Ligand SAR Studies Requiring a Defined n = 0 Sulfonyl‑Linker Probe

Structure–activity relationship analyses of 4,4‑disubstituted piperazines have shown that the linker length between the sulfonyl group and the terminal aryl ring modulates σ1 affinity [1]. 1‑Benzyl‑4‑(phenylsulfonyl)piperazine, as a representative n = 0 analog, can be used as a comparator probe in σ1 SAR studies to benchmark the affinity gain observed with n = 1 benzylsulfonyl derivatives, enabling rational differentiation within the phenylsulfonyl piperazine chemical space.

Chemical Biology Tool for Dissecting Rac1‑Dependent Forgetting Mechanisms

Unlike generic Rac1 inhibitors (NSC23766, EHop-016), JKF‑034 was discovered through a behavioral screening cascade in Drosophila and mouse AD models and validated to inhibit hippocampal Rac1 activity [1]. Its demonstrated in‑vivo efficacy, combined with quantitative CNS pharmacokinetics, makes it a uniquely characterized chemical probe for studies on active forgetting, synaptic plasticity decay, and Aβ42‑induced Rac1 activation.

Quote Request

Request a Quote for 1-Benzyl-4-(phenylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.